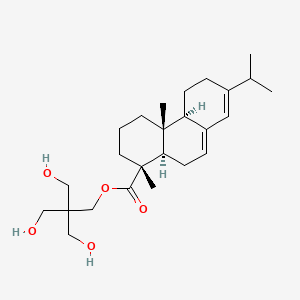
N,N'-Bis(sarcosyl)cystamine bis(trifluoroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(sarcosyl)cystamine bis(trifluoroacetate) is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of sarcosyl groups and a cystamine backbone, which are further modified with trifluoroacetate groups. These structural features endow the compound with distinct chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(sarcosyl)cystamine bis(trifluoroacetate) typically involves the reaction of cystamine with sarcosine derivatives under specific conditions. The process generally includes the following steps:
Formation of Sarcosyl Derivatives: Sarcosine is reacted with an appropriate reagent to form sarcosyl derivatives.
Reaction with Cystamine: The sarcosyl derivatives are then reacted with cystamine in the presence of a suitable catalyst and solvent.
Trifluoroacetate Modification: The resulting product is further treated with trifluoroacetic acid to introduce the trifluoroacetate groups.
Industrial Production Methods
Industrial production of N,N’-Bis(sarcosyl)cystamine bis(trifluoroacetate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
N,N’-Bis(sarcosyl)cystamine bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its thiol form.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic reagents are employed for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Thiol-containing monomers.
Substitution: Derivatives with modified functional groups.
科学的研究の応用
N,N’-Bis(sarcosyl)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry and as a building block for complex molecular structures.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations.
作用機序
The mechanism of action of N,N’-Bis(sarcosyl)cystamine bis(trifluoroacetate) involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide-linked structures. This interaction is reversible, allowing for dynamic regulation of protein activity and stability.
類似化合物との比較
Similar Compounds
N,N’-Bis(acryloyl)cystamine: Similar in structure but with acryloyl groups instead of sarcosyl and trifluoroacetate groups.
N,N’-Bis(methacryloyl)cystamine: Contains methacryloyl groups, used in polymer chemistry.
N,N’-Bis(ethylenediamine)cystamine: Features ethylenediamine groups, used in coordination chemistry.
Uniqueness
N,N’-Bis(sarcosyl)cystamine bis(trifluoroacetate) is unique due to its combination of sarcosyl and trifluoroacetate groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with thiol groups and disulfide bond formation.
特性
CAS番号 |
97313-92-3 |
|---|---|
分子式 |
C14H24F6N4O6S2 |
分子量 |
522.5 g/mol |
IUPAC名 |
2-(methylamino)-N-[2-[2-[[2-(methylamino)acetyl]amino]ethyldisulfanyl]ethyl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H22N4O2S2.2C2HF3O2/c1-11-7-9(15)13-3-5-17-18-6-4-14-10(16)8-12-2;2*3-2(4,5)1(6)7/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16);2*(H,6,7) |
InChIキー |
MJCSMJJNACYVAI-UHFFFAOYSA-N |
正規SMILES |
CNCC(=O)NCCSSCCNC(=O)CNC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



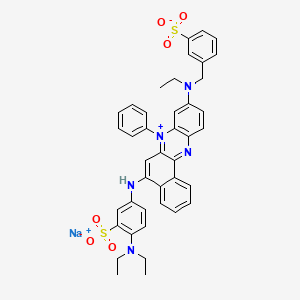
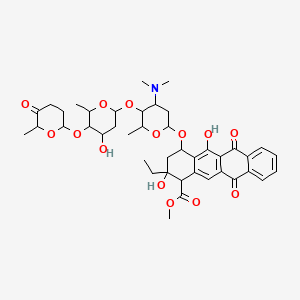
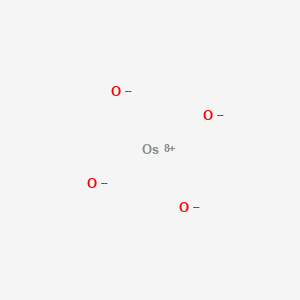

![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)




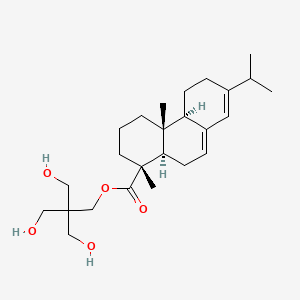

![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
